molecular formula C9H14ClNS B1372080 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole CAS No. 1209681-69-5

4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole

Cat. No.: B1372080
CAS No.: 1209681-69-5
M. Wt: 203.73 g/mol
InChI Key: BRCBSZBJIFOLRL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloromethyl group and a 3-methylbutyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating agents. One common method is the chloromethylation of 2-(3-methylbutyl)-1,3-thiazole using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions, often with a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety by controlling the reaction environment more precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-(Aminomethyl)-2-(3-methylbutyl)-1,3-thiazole or 4-(Hydroxymethyl)-2-(3-methylbutyl)-1,3-thiazole.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazolidine.

Scientific Research Applications

4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1,3-thiazole: Lacks the 3-methylbutyl group, leading to different chemical and biological properties.

    2-(3-Methylbutyl)-1,3-thiazole:

    4-(Hydroxymethyl)-2-(3-methylbutyl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity.

Uniqueness

4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole is unique due to the presence of both the chloromethyl and 3-methylbutyl groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and potential biological activities.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-methylbutyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNS/c1-7(2)3-4-9-11-8(5-10)6-12-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCBSZBJIFOLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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